molecular formula C11H21NO2 B1330444 Isopropyl 1-isopropylprolinate CAS No. 31552-16-6

Isopropyl 1-isopropylprolinate

Cat. No.: B1330444
CAS No.: 31552-16-6
M. Wt: 199.29 g/mol
InChI Key: GEZXXWSGDCCGQM-UHFFFAOYSA-N
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Description

Isopropyl 1-isopropylprolinate is a chemical compound that belongs to the class of proline derivatives. It has gained significant attention in recent years due to its potential therapeutic and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 1-isopropylprolinate typically involves the esterification of proline with isopropanol under acidic conditions. The reaction is carried out by heating proline with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is then refluxed for several hours to ensure complete esterification. The product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 1-isopropylprolinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Mechanism of Action

The mechanism of action of Isopropyl 1-isopropylprolinate involves its interaction with specific molecular targets and pathways. The compound can act as a prodrug, releasing active metabolites that exert biological effects. The molecular targets include enzymes and receptors involved in metabolic pathways, leading to various physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 1-isopropylpyrrolidine-2-carboxylate
  • Isopropyl 1-isopropylpyrrolidine-3-carboxylate

Uniqueness

Isopropyl 1-isopropylprolinate is unique due to its specific ester structure and the presence of the isopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

propan-2-yl 1-propan-2-ylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-8(2)12-7-5-6-10(12)11(13)14-9(3)4/h8-10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZXXWSGDCCGQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC1C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341624
Record name Isopropyl 1-isopropylprolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31552-16-6
Record name Isopropyl 1-isopropylprolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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